![molecular formula C17H15ClF3N3O2 B2883515 N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-acetamidobenzamide CAS No. 2062067-36-9](/img/structure/B2883515.png)
N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-acetamidobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-acetamidobenzamide, also known as Fluopyram, is a broad-spectrum fungicide used as a foliar application and as a seed treatment to control various diseases . It also has nematicide activity .
Synthesis Analysis
The synthesis of Fluopyram involves several steps. The starting material, 2,3-dichloro-5-(trifluoromethyl) pyridine, is condensed with ethyl-2-cyanoacetate, followed by decarboxylation, reduction, and deprotection reaction to obtain the key intermediate 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethan-1-amine hydrochloride . This intermediate is then reacted with 2-(trifluoromethyl)benzoyl chloride to synthesize Fluopyram .Molecular Structure Analysis
The molecular formula of Fluopyram is C₁₆H₁₁ClF₆N₂O . The structure of Fluopyram has been confirmed by ESI-MS, 1H-NMR, and 13C-NMR .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Fluopyram include condensation, decarboxylation, reduction, deprotection, and amidation . The reaction conditions are mild, and the method is simple in operation .Physical And Chemical Properties Analysis
Fluopyram is relatively insoluble in water (15 mg/L), stable to hydrolysis, of low volatility (1.2 × 10-6 Pa at 20 °C), has a log P OW of 3.3 and is soluble (> 250 g/L) in methanol, dichloromethane, acetone, ethyl acetate, and dimethyl sulfoxide .科学的研究の応用
Antiallergic Agents
A series of compounds including N-(pyridin-4-yl)-(indol-3-yl)alkylamides were synthesized in the pursuit of novel antiallergic compounds. These compounds showed significant antiallergic potency, highlighting the potential of N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-2-acetamidobenzamide derivatives in the treatment of allergies (Menciu et al., 1999).
Fluorescent Probes for Mercury Ion
In the field of chemical sensing, derivatives of the compound were utilized to develop efficient fluorescent probes for detecting mercury ions. This application is significant in environmental monitoring and safety testing (Shao et al., 2011).
Synthesis of Pyridine Derivatives
The compound has been utilized in the synthesis of various pyridine derivatives. These derivatives have potential applications in diverse fields including pharmaceuticals, agrochemicals, and material sciences (Ando et al., 2006).
Polymerization Initiators
N-chloro derivatives of similar compounds have been used as initiators for metal-catalyzed living radical polymerization of methacrylates. This indicates its potential application in polymer science and materials engineering (Percec & Grigoras, 2005).
Synthesis of Trifluoromethyl Heterocycles
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a related compound, has been used to synthesize a wide range of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines. This highlights the utility of similar compounds in creating diverse heterocyclic structures (Honey et al., 2012).
Coordination Chemistry
The compound's derivatives have been used in coordination chemistry, particularly in the study of palladium(II) coordination. This research contributes to the understanding of molecular interactions and compound stability in various chemical environments (Tognon et al., 2015).
Antibiotic Agent Studies
Related compounds have been studied for their interactions with various pyridyl bases in the context of antibiotic agents. This research is essential for the development of new pharmaceutical compounds and treatments (Vangala et al., 2013).
作用機序
Target of Action
The primary target of this compound is the reverse transcriptase enzyme . This enzyme plays a crucial role in the replication of retroviruses, making it a key target for antiviral drugs .
Mode of Action
The compound interacts with its target through a hydrogen bonding interaction . The presence of a -CF3 group attached to a tertiary stereogenic center in a hetero aliphatic ring contributes to the compound’s potency by lowering the pKa of the cyclic carbamate . This interaction inhibits the activity of the reverse transcriptase enzyme .
Biochemical Pathways
It is known that the inhibition of the reverse transcriptase enzyme can disrupt the replication of retroviruses
Pharmacokinetics
The presence of the -cf3 group can potentially influence these properties, as it is known to significantly impact the chemical reactivity and physico-chemical behavior of compounds .
Result of Action
The primary result of the compound’s action is the inhibition of the reverse transcriptase enzyme . This inhibition disrupts the replication of retroviruses, potentially leading to a decrease in viral load .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity
特性
IUPAC Name |
2-acetamido-N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3N3O2/c1-10(25)24-14-5-3-2-4-12(14)16(26)22-7-6-15-13(18)8-11(9-23-15)17(19,20)21/h2-5,8-9H,6-7H2,1H3,(H,22,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVXFCXLIORVDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)NCCC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2883433.png)
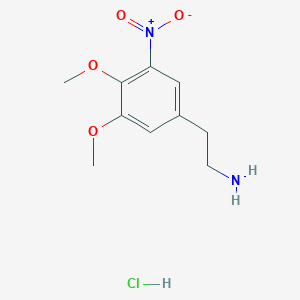
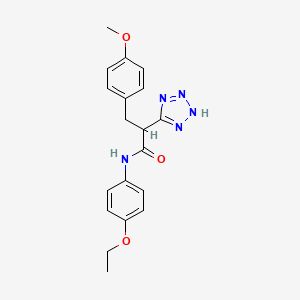
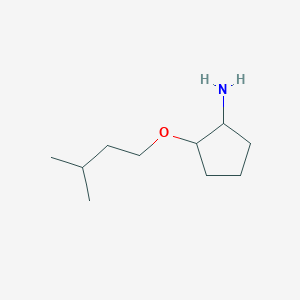
![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide](/img/structure/B2883437.png)
![2-(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2883438.png)
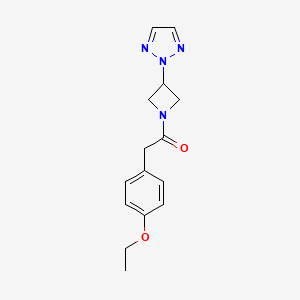


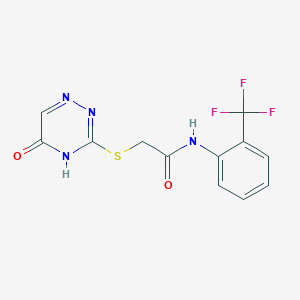
![N-(4-bromophenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2883452.png)
![2-[3-(3-Methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2883453.png)
![N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2883454.png)

